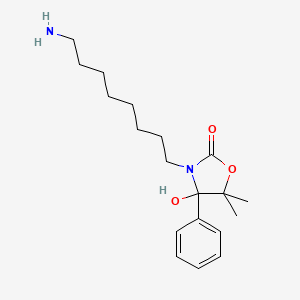
3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a phenyl group, and an aminooctyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the Aminooctyl Side Chain: This step involves the nucleophilic substitution of an appropriate halide with an aminooctyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halides or sulfonates are often used as leaving groups in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazolidinone ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one: Lacks the aminooctyl side chain.
3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-1,3-oxazolidin-2-one: Lacks the phenyl group.
3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-thiazolidin-2-one: Contains a thiazolidinone ring instead of an oxazolidinone ring.
Uniqueness
The presence of both the phenyl group and the aminooctyl side chain in 3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
107196-95-2 |
|---|---|
Molecular Formula |
C19H30N2O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-(8-aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H30N2O3/c1-18(2)19(23,16-12-8-7-9-13-16)21(17(22)24-18)15-11-6-4-3-5-10-14-20/h7-9,12-13,23H,3-6,10-11,14-15,20H2,1-2H3 |
InChI Key |
ZRKKTOQHTIZHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCCCCCCCN)(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)

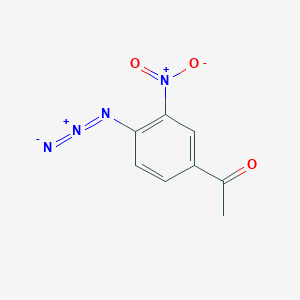

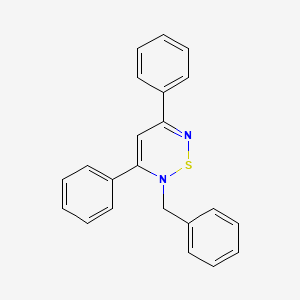

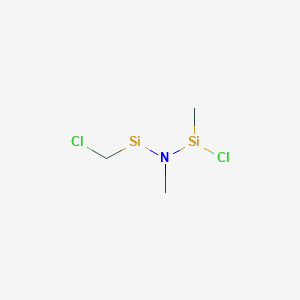

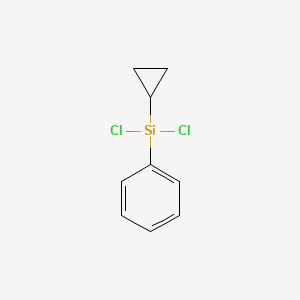
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
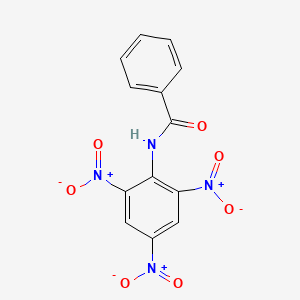
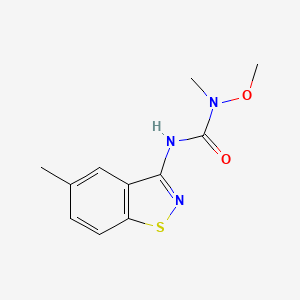
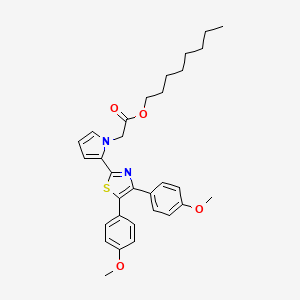
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
